2,3-Dimercaptosuccinic acid

説明

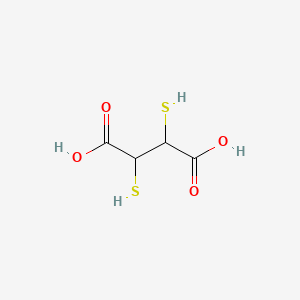

Structure

3D Structure

特性

IUPAC Name |

2,3-bis(sulfanyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTRVOBWPAIOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S)(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

304-55-2 (Parent) | |

| Record name | Dimercaptosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10859324 | |

| Record name | 2,3-Dimercaptobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.43e+00 g/L | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2418-14-6, 304-55-2 | |

| Record name | Dimercaptosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimercaptosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimercaptosuccinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Dimercaptosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dimercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimercaptobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimercaptosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193 °C | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Synthesis and Structure of rac-2,3-Dimercaptosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-2,3-Dimercaptosuccinic acid (rac-DMSA) is the racemic mixture of the two enantiomers of 2,3-dimercaptosuccinic acid. It is a potent metal chelating agent investigated for its potential in the treatment of heavy metal poisoning. The stereochemistry of DMSA plays a crucial role in its chelating efficacy and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis and detailed structural aspects of rac-DMSA, intended to support research and development in medicinal chemistry and toxicology.

Synthesis of rac-2,3-Dimercaptosuccinic Acid

The synthesis of rac-DMSA is a two-step process commencing with the formation of a thioester intermediate, rac-2,3-bis(acetylthio)succinic acid (rac-BATSA), followed by its hydrolysis to yield the final product.[1] This method, a modification of Gerecke's method, provides a reliable route to the racemic mixture.[2]

Synthesis Pathway

Caption: Synthesis of rac-2,3-dimercaptosuccinic acid.

Experimental Protocols

Step 1: Synthesis of rac-2,3-Bis(acetylthio)succinic Acid (rac-BATSA)

This procedure follows a modification of the method described by Gerecke et al.[2]

-

Reaction Setup: In a well-ventilated fume hood, dissolve acetylenedicarboxylic acid (56.19 g) in a suitable organic solvent such as ethyl acetate.

-

Addition of Thioacetic Acid: Slowly add thioacetic acid (75.00 g) to the solution. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically around 35-40 °C, for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the product, rac-2,3-bis(acetylthio)succinic acid, will precipitate out of the solution. Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield a white crystalline solid.

Step 2: Hydrolysis of rac-2,3-Bis(acetylthio)succinic Acid to rac-2,3-Dimercaptosuccinic Acid (rac-DMSA)

-

Hydrolysis Setup: Suspend the purified rac-2,3-bis(acetylthio)succinic acid in an acidic aqueous solution (e.g., dilute HCl).

-

Reaction Conditions: Heat the suspension to reflux for several hours to effect the hydrolysis of the thioester groups. The progress of the reaction can be monitored by the disappearance of the starting material using an appropriate analytical technique.

-

Isolation and Purification: After the hydrolysis is complete, cool the reaction mixture to allow the rac-2,3-dimercaptosuccinic acid to crystallize. Collect the product by filtration and wash with cold water. The final product can be further purified by recrystallization from hot water.

Physicochemical and Structural Data

The structural and physicochemical properties of rac-DMSA and its precursor are crucial for their characterization and application.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| rac-2,3-Bis(acetylthio)succinic Acid | C₈H₁₀O₆S₂ | 266.30 | 150-151 |

| rac-2,3-Dimercaptosuccinic Acid | C₄H₆O₄S₂ | 182.22 | Not reported |

Table 2: Elemental Analysis Data

| Compound | Element | Calculated (%) | Found (%) |

| rac-2,3-Bis(acetylthio)succinic Acid | C | 36.08 | 36.17 |

| H | 3.79 | 3.80 | |

| S | 24.08 | 24.16 | |

| rac-2,3-Dimercaptosuccinic Acid | C | 26.37 | 26.44 |

| H | 3.32 | 3.31 | |

| S | 35.19 | 35.29 |

Structure of rac-2,3-Dimercaptosuccinic Acid

The stereochemistry of this compound is defined by two stereocenters at the C2 and C3 positions. The racemic mixture consists of equal amounts of the (2R, 3R) and (2S, 3S) enantiomers.

Crystal Structure

Single-crystal X-ray analysis reveals that in the solid state, rac-DMSA exists in a gauche configuration.[1] This conformation is distinct from the anti configuration adopted by the meso diastereomer.[1] The gauche conformation in rac-DMSA allows for the formation of a double-stranded crystal lattice structure.[1]

Note: Detailed crystallographic data such as precise bond lengths and angles are available in specialized crystallographic databases and the primary literature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of rac-DMSA.

¹H and ¹³C NMR Spectroscopy

The chemical shifts in the ¹H and ¹³C NMR spectra are sensitive to the chemical environment of the nuclei and can be used to confirm the structure of the synthesized compound.

Note: Specific chemical shift values can vary slightly depending on the solvent and concentration. For definitive identification, it is recommended to acquire NMR data and compare it with a reference standard or published data.

Conclusion

This technical guide provides a detailed overview of the synthesis and structural characteristics of rac-2,3-dimercaptosuccinic acid. The provided experimental protocols and data tables offer a valuable resource for researchers and professionals in the fields of medicinal chemistry, toxicology, and drug development. The distinct structural features of the racemic form compared to the meso form underscore the importance of stereochemistry in the design and application of chelating agents. Further investigation into the quantitative structural data and biological activity of rac-DMSA is encouraged to fully elucidate its therapeutic potential.

References

- 1. Use of the Caco-2 cell model to assess the relative lead-chelating ability of diasterioisomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structure, and properties of rac-2,3-dimercaptosuccinic acid, a potentially useful chelating agent for toxic metals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to meso-2,3-Dimercaptosuccinic Acid (DMSA)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-2,3-dimercaptosuccinic acid (DMSA), also known by its generic name succimer, is an organosulfur compound with a well-established role as a heavy metal chelating agent.[1][2] It has been utilized in clinical practice since the 1950s for the treatment of poisoning by lead, mercury, and arsenic.[1][3][4] As a water-soluble and orally active drug, DMSA presents a favorable safety profile compared to other chelating agents, making it a subject of continued interest in toxicology and drug development.[2][5] This guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical and Physical Properties

Meso-2,3-dimercaptosuccinic acid is a dithiol and a derivative of succinic acid.[6][7] It exists as a white crystalline powder with a characteristic sulfhydryl odor.[8][9][10] The meso form is one of three stereoisomers and is optically inactive.[3]

Table 1: Chemical Identifiers and Structural Information

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3S)-2,3-bis(sulfanyl)butanedioic acid | [7] |

| Synonyms | Succimer, DMSA, Chemet, DIM-SA | [8][11][12] |

| CAS Number | 304-55-2 | [8][13] |

| Molecular Formula | C₄H₆O₄S₂ | [8][11] |

| Molecular Weight | 182.22 g/mol | [8][11][13] |

| SMILES String | OC(=O)--INVALID-LINK----INVALID-LINK--C(O)=O | [12] |

| InChI Key | ACTRVOBWPAIOHC-XIXRPRMCSA-N | [12] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | [8][11] |

| Melting Point | 196-198 °C (with decomposition) | [8][9][12] |

| Solubility | Water: Soluble | [8][9] |

| Ethanol (B145695): Soluble (25 mg/mL) | [9][14] | |

| DMSO: ~10 mg/mL | [11] | |

| Dimethylformamide: ~10 mg/mL | [11] | |

| DMSO:PBS (pH 7.2) (1:8): ~0.11 mg/mL | [11] | |

| pKa Values | pK₁: 2.71, pK₂: 3.48, pK₃ (SH): 8.89, pK₄ (SH): 10.79 | [15] |

| Alternate values reported: 2.40, 3.46, 9.44, 11.82 | [16] | |

| Acidity (1g in 20mL H₂O) | pH 2.5 - 3.0 | [9] |

Core Mechanisms and Protocols

Mechanism of Action: Heavy Metal Chelation

The therapeutic efficacy of DMSA is rooted in its function as a chelating agent. The molecule possesses two sulfhydryl (-SH) groups that have a high affinity for heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺).[1][3] These thiol groups donate electrons to the metal ion, forming stable, five-membered ring structures known as chelates.[1] This process sequesters the toxic metal ions, rendering them biologically inactive. The resulting DMSA-metal complexes are water-soluble, which facilitates their excretion from the body, primarily via the kidneys and urine.[1] This reduces the overall body burden of the heavy metal, mitigating its toxic effects on enzymes, cells, and organ systems.[1]

Pharmacokinetics

Understanding the pharmacokinetic profile of DMSA is critical for its effective clinical application.

Table 3: Pharmacokinetic Parameters of DMSA

| Parameter | Description | Reference(s) |

| Absorption | Approximately 20% of an oral dose is absorbed from the GI tract. | [2] |

| Distribution | 95% of absorbed DMSA is bound to plasma albumin. | [2] |

| Metabolism | Extensively biotransformed. A metabolite undergoes enterohepatic circulation. The altered forms are primarily disulfides. | [7][17] |

| Time to Peak Plasma Conc. | Approximately 3 hours after oral administration. | [1] |

| Elimination Half-Life | Varies by population: ~2.0 hours in healthy adults, ~3.0 hours in children with lead poisoning. | [18] |

| Excretion | Primarily renal. Urinary excretion of lead patterns the elimination of altered DMSA metabolites. | [1][17] |

Synthesis Overview

DMSA can be synthesized through several methods. A common laboratory preparation involves the reaction of acetylenedicarboxylic acid with either thioacetic acid or sodium thiosulfate.[3] This is followed by a hydrolysis step to yield the final meso-2,3-dimercaptosuccinic acid product.[3][19] An alternative method involves the isolation of solid complexes from a mixture of metal nitrates and ligands, followed by refluxing in ethanol and recrystallization.[10]

Experimental Protocol: Technetium-99m DMSA Renal Scintigraphy

DMSA is a cornerstone of functional renal imaging when radiolabeled with Technetium-99m (⁹⁹ᵐTc-DMSA).[20] This procedure, commonly known as a DMSA scan, is the gold standard for detecting and evaluating renal cortical defects and scarring.[20][21]

Objective: To assess the morphology and function of the renal cortex. It is highly sensitive for identifying renal scars.[21]

Methodology Outline:

-

Radiopharmaceutical Preparation: Meso-2,3-dimercaptosuccinic acid is prepared as a kit, to which sodium pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) is added to form ⁹⁹ᵐTc-DMSA. The product has a short shelf-life and should be used within hours of preparation.[22]

-

Patient Preparation: No special preparation such as fasting is typically required. The patient should be well-hydrated.

-

Administration: ⁹⁹ᵐTc-DMSA is administered intravenously. The dosage is adjusted based on patient weight.

-

Uptake Phase: There is a delay of 2-4 hours between the injection and the scan to allow for the radiopharmaceutical to be taken up by the renal tubular cells.[22]

-

Imaging: The patient is positioned under a gamma camera. Static planar images are acquired from multiple angles (typically Posterior, Left Posterior Oblique (LPO), and Right Posterior Oblique (RPO)).[22] Pinhole collimators are often used for higher resolution in pediatric patients.[22] Single Photon Emission Computed Tomography (SPECT) may also be performed for 3D visualization.[22][23]

-

Data Analysis: The acquired images are processed to visualize areas of cortical uptake. Healthy renal tissue shows uniform uptake, while scars or areas of acute pyelonephritis appear as photopenic defects (areas of reduced or absent uptake).[20] Differential renal function is calculated by comparing the counts from each kidney relative to the total counts from both kidneys.[22]

References

- 1. What is the mechanism of Succimer? [synapse.patsnap.com]

- 2. altmedrev.com [altmedrev.com]

- 3. Succimer - Wikipedia [en.wikipedia.org]

- 4. altmedrev.com [altmedrev.com]

- 5. Dimercaptosuccinic acid (DMSA), a non-toxic, water-soluble treatment for heavy metal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Succimer | C4H6O4S2 | CID 2724354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Meso-2,3-dimercaptosuccinic Acid - LKT Labs [lktlabs.com]

- 9. chembk.com [chembk.com]

- 10. Synthesis and Application of Succimer_Chemicalbook [chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. 内消旋-2,3-二巯基丁二酸 ~98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. scbt.com [scbt.com]

- 14. meso-2,3-Dimercaptosuccinic acid, 97% | Fisher Scientific [fishersci.ca]

- 15. Succimer | 304-55-2 [chemicalbook.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. Metabolism of meso-2,3-dimercaptosuccinic acid in lead-poisoned children and normal adults - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of meso-2,3-dimercaptosuccinic acid in patients with lead poisoning and in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US5292943A - Method for the preparation of low odor 2,3-dimercaptosuccinic acid - Google Patents [patents.google.com]

- 20. Interobserver Variability for Interpretation of DMSA Scans in the RIVUR Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection of renal scarring by DMSA scanning--an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. radiology.wisc.edu [radiology.wisc.edu]

- 23. Tc-99m DMSA SPECT for Follow-Up of Non-Operative Treatments in Renal Injuries: A Prospective Single-Center Study - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of DMSA in Heavy Metal Chelation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-2,3-dimercaptosuccinic acid (DMSA), or succimer, is a water-soluble, orally administered chelating agent extensively utilized in the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2] Its efficacy is rooted in its molecular structure, which facilitates the formation of stable, non-toxic complexes with heavy metals, thereby promoting their excretion from the body. This technical guide provides an in-depth analysis of the mechanism of action of DMSA, its pharmacokinetic profile, and a summary of relevant experimental data and protocols.

Mechanism of Action

The chelating activity of DMSA is conferred by its two vicinal sulfhydryl (-SH) groups. These groups have a high affinity for heavy metal ions, which readily bind to them, forming a stable heterocyclic ring structure.[3] This process of chelation effectively sequesters the metal ions, preventing them from interacting with and damaging endogenous biological molecules such as enzymes and structural proteins. The resulting DMSA-metal complex is water-soluble, which facilitates its renal excretion.[3]

While DMSA itself is an effective chelator, there is evidence to suggest that its metabolites, specifically mixed disulfides of DMSA and cysteine, may be the primary active chelating moieties in the body.[4] This suggests that the chelation of heavy metals may occur predominantly within the kidneys, where DMSA is known to accumulate and be metabolized.[4]

Pharmacokinetics

Following oral administration, DMSA is rapidly but incompletely absorbed.[4] In the plasma, it is extensively bound to proteins, primarily albumin, through a disulfide bond with cysteine.[5] A very small fraction remains as a free drug. The metabolic fate of DMSA involves the formation of DMSA-cysteine disulfide conjugates, which are the predominant forms excreted in the urine.[4]

Quantitative Pharmacokinetic and Efficacy Data

The following tables summarize key quantitative data related to the pharmacokinetics and efficacy of DMSA in heavy metal chelation.

| Parameter | Value | Species | Reference |

| Pharmacokinetic Parameters | |||

| Time to Peak Plasma Concentration (tmax) | 3.0 h (± 0.45 SE) | Human | [5] |

| Plasma Half-life (t1/2) | 3.2 h (± 0.56 SE) | Human | [5] |

| Peak Plasma Concentration (Cmax) | 26.2 µM (± 4.7 SE) | Human | [5] |

| Initial Distribution Phase Half-life | ~25 min | Human | [6] |

| Elimination Phase Half-life | ~4.3 h | Human | [6] |

| Effective Fraction of Dose Absorbed | 0.25 | Human | [6] |

| Relative Volume of Distribution | 0.17 - 0.34 L/kg | Human | [6] |

| Urinary Excretion (24h) | 10-25% of oral dose | Human | [4] |

| Chelation Efficacy | |||

| Increase in Mean Daily Urine Lead Excretion | 5- to 20-fold | Human | [4] |

| Reduction in Blood Lead Concentration (5-day course) | Fall to ≤50% of pretreatment | Human | [4] |

| Mean ECP* for Blood Lead Levels (19 or 28-day course) | 74.5% (95% CI 69.7%–79.7%) | Human (Children) | [7] |

| Inpatient Mean ECP* for Blood Lead Levels | 47.7% (95% CI 39.7%–57.3%) | Human (Children) | [7] |

| Increase in Urine Copper Excretion | Significant (P < 0.0001) | Human | [8] |

| Increase in Urine Zinc Excretion | Significant (P < 0.05) | Human | [8] |

*ECP (End-course VBLL as a percentage of pre-course VBLL)

| Metal Ion | DMSA Log K (Stability Constant) | Reference |

| Mercury (Hg²⁺) | ~32–38 | [9] |

| Lead (Pb²⁺) | 12 | [10] |

| Arsenic (As³⁺) | ~18-23 | [9] |

Signaling Pathways in Heavy Metal Toxicity and DMSA Intervention

Heavy metals exert their toxic effects through various mechanisms, including the induction of oxidative stress, inhibition of essential enzymes, and disruption of cellular signaling.[11][12] A primary mechanism is the generation of reactive oxygen species (ROS), which can lead to lipid peroxidation, protein damage, and DNA damage.[13]

Caption: DMSA intervention in heavy metal-induced oxidative stress.

Experimental Protocols

In Vivo Rodent Model for DMSA Efficacy

This protocol outlines a general procedure for evaluating the efficacy of DMSA in a rodent model of lead poisoning.

Caption: A typical experimental workflow for an in vivo DMSA study.

Detailed Methodology:

-

Animal Model: Male Wistar rats (150-200g) are commonly used.

-

Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.

-

Induction of Toxicity: Lead acetate is administered in drinking water (e.g., 500 ppm) for a period of 4-6 weeks to establish chronic lead exposure.

-

DMSA Administration: DMSA is dissolved in deionized water and administered via oral gavage at a dose of 50 mg/kg body weight for five consecutive days.

-

Sample Collection: 24-hour urine samples are collected using metabolic cages. At the end of the treatment period, animals are anesthetized, and blood is collected via cardiac puncture. Tissues (kidneys, liver, brain) are then perfused and harvested.

-

Analysis: Blood and tissue lead levels are determined using atomic absorption spectrophotometry. Biochemical parameters related to oxidative stress (e.g., levels of malondialdehyde, glutathione, and activities of superoxide (B77818) dismutase and catalase) are also assessed in tissue homogenates.

Clinical Trial Protocol for DMSA in Lead Poisoning

This protocol is a generalized representation of a clinical trial to assess the efficacy and safety of DMSA in human subjects with elevated blood lead levels.

Methodology:

-

Patient Population: Inclusion criteria typically involve children or adults with blood lead levels exceeding a certain threshold (e.g., 45 µg/dL).[14] Exclusion criteria may include severe renal or hepatic impairment.

-

Study Design: A randomized, double-blind, placebo-controlled design is optimal.

-

Treatment Regimen: A common regimen for children is 10 mg/kg of DMSA administered orally every 8 hours for 5 days, followed by 10 mg/kg every 12 hours for an additional 14 days.[7]

-

Data Collection: Blood lead levels are monitored at baseline and at regular intervals throughout and after the treatment period. Urine samples are collected to measure lead excretion. Safety is assessed through monitoring of adverse events and clinical laboratory tests (e.g., complete blood count, liver function tests, renal function tests).

-

Endpoint Analysis: The primary efficacy endpoint is the reduction in blood lead levels from baseline. Secondary endpoints may include changes in urinary lead excretion and the incidence of adverse events.

Conclusion

DMSA is a cornerstone in the clinical management of heavy metal poisoning. Its mechanism of action, centered on the chelation of metal ions by its sulfhydryl groups and subsequent renal excretion, is well-established. The pharmacokinetic profile of DMSA supports its oral administration, although its incomplete absorption and extensive protein binding are important considerations. Quantitative data consistently demonstrate its efficacy in reducing the body burden of lead, mercury, and arsenic. The experimental protocols outlined provide a framework for the continued investigation and development of chelation therapies. Further research may focus on enhancing the intracellular penetration of DMSA and optimizing treatment regimens to minimize the redistribution of heavy metals and mitigate potential side effects.

References

- 1. Dimercaptosuccinic acid (DMSA), a non-toxic, water-soluble treatment for heavy metal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Dimercaptosuccinic acid (succimer; DMSA) in inorganic lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human studies with the chelating agents, DMPS and DMSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Description of 3,180 Courses of Chelation with Dimercaptosuccinic Acid in Children ≤5 y with Severe Lead Poisoning in Zamfara, Northern Nigeria: A Retrospective Analysis of Programme Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. imcwc.com [imcwc.com]

- 10. richardsemelka.com [richardsemelka.com]

- 11. Heavy metal induced oxidative stress & its possible reversal by chelation therapy - Indian Journal of Medical Research [ijmr.org.in]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. mdpi.com [mdpi.com]

- 14. consultant360.com [consultant360.com]

A Comprehensive Technical Guide on the Pharmacokinetics and Bioavailability of Oral Dimercaptosuccinic Acid (DMSA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meso-2,3-dimercaptosuccinic acid (DMSA), also known as succimer, is a water-soluble, orally administered chelating agent primarily indicated for the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2][3] Its efficacy is intrinsically linked to its pharmacokinetic profile, which dictates its absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed technical overview of the pharmacokinetics and bioavailability of oral DMSA, summarizing quantitative data, outlining experimental methodologies, and visualizing key processes to support advanced research and drug development.

Pharmacokinetic Profile of Oral DMSA

The therapeutic action of DMSA is governed by its ADME properties. Following oral administration, DMSA is absorbed, distributed throughout the body, extensively metabolized, and ultimately excreted, primarily via the kidneys.

Absorption

Oral DMSA is absorbed rapidly but incompletely from the gastrointestinal tract.[4] The absorption process is thought to involve an active transporter.[4] Evidence also suggests the occurrence of enterohepatic circulation, which can influence the drug's residence time in the body.[4][5] The overall oral bioavailability is relatively low, with studies indicating that approximately 20-25% of the administered dose is effectively absorbed.[5][6]

Distribution

Once absorbed into the systemic circulation, DMSA exhibits a high degree of protein binding, with approximately 95% of the drug in plasma being bound, primarily to albumin, through a disulfide bond with cysteine.[4][6] Consequently, only a very small fraction exists as a free, unbound drug.[4][6] The distribution of DMSA is largely confined to the extracellular fluid, as indicated by its relatively low volume of distribution.[5] It does not significantly penetrate erythrocytes in healthy individuals.[5][7]

Metabolism

DMSA functions as a prodrug that undergoes extensive metabolism, predominantly within the kidneys.[4][6] In the proximal tubule cells, DMSA is transformed into mixed disulfides of cysteine.[4] These DMSA-cysteine disulfide conjugates are believed to be the active chelating moieties responsible for binding heavy metals in humans.[4] This metabolic conversion is critical for its therapeutic effect, suggesting that chelation occurs mainly in the kidneys.[4]

Excretion

The primary route of elimination for DMSA and its metabolites is renal excretion.[1] Approximately 10-25% of an orally administered dose is excreted in the urine, with the majority being eliminated within the first 24 hours.[4][6] The excreted compounds consist mainly of DMSA-cysteine disulfide conjugates (>90%), with a smaller fraction being the unaltered parent drug.[4][6][8] One study found that after 14 hours, only about 2.5% of the dose was excreted as unchanged DMSA, while 18.1% was excreted as its altered (metabolized) forms.[8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for oral DMSA derived from studies in human subjects.

Table 1: Bioavailability and Distribution of Oral DMSA

| Parameter | Value | Subject Population | Citation |

| Oral Absorption | ~20% | Not Specified | [6] |

| Effective Fraction Absorbed | 0.25 | Healthy Adults | [5] |

| Protein Binding (Plasma) | ~95% (mainly to albumin) | Not Specified | [6] |

| Volume of Distribution (Vd) | 0.17 - 0.34 L/kg | Healthy Adults | [5] |

Table 2: Half-Life and Excretion of Oral DMSA

| Parameter | Value | Subject Population | Citation |

| Initial Distribution Half-Life | ~25 minutes | Healthy Adults | [5] |

| Elimination Half-Life | ~4.3 hours | Healthy Adults | [5] |

| Elimination Half-Life | 2.0 ± 0.2 hours | Healthy Adults | [7] |

| Elimination Half-Life | 1.9 ± 0.4 hours | Adults with Lead Poisoning | [7] |

| Elimination Half-Life | 3.0 ± 0.2 hours | Children with Lead Poisoning | [7] |

| Urinary Excretion (24h) | 10-25% of oral dose | Not Specified | [4][6] |

| Unaltered DMSA in Urine (14h) | ~2.5% of oral dose | Healthy Young Men | [8] |

| Metabolites in Urine (14h) | ~18.1% of oral dose | Healthy Young Men | [8] |

Table 3: Renal Clearance of Oral DMSA

| Parameter | Value (ml/min per m²) | Subject Population | Citation |

| Total DMSA Renal Clearance | 77.0 ± 13.2 | Healthy Adults | [7] |

| Total DMSA Renal Clearance | 24.7 ± 3.3 | Adults with Lead Poisoning | [7] |

| Total DMSA Renal Clearance | 16.6 | Children with Lead Poisoning | [7] |

| DMSA Metabolite Renal Clearance | 64.6 ± 10.1 | Healthy Adults | [7] |

| DMSA Metabolite Renal Clearance | 35.4 ± 8.4 | Adults with Lead Poisoning | [7] |

| DMSA Metabolite Renal Clearance | 19.5 | Children with Lead Poisoning | [7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following sections describe the protocols from key cited experiments.

Protocol: Urinary Excretion in Healthy Volunteers (Aposhian et al., 1989)

-

Objective: To determine the urinary excretion of DMSA after a single oral dose.

-

Subjects: Six healthy young men.[8]

-

Dosing Regimen: A single oral dose of 10 mg/kg DMSA was administered.[8]

-

Sample Collection: Total urine was collected for 14 hours post-administration.[8]

-

Analytical Method: The study differentiated between unaltered DMSA and its disulfide metabolites. The altered forms were converted back to unaltered DMSA via electrolytic reduction, allowing for quantification of both species. This indicates that the primary metabolites are disulfides.[8] High-pressure liquid chromatography (HPLC) was mentioned as a relevant analytical technique in the MeSH terms of the publication.[8]

Protocol: Pharmacokinetics in Healthy vs. Lead-Poisoned Subjects (Dart et al., 1994)

-

Objective: To compare the pharmacokinetics of DMSA in healthy adults, lead-poisoned adults, and lead-poisoned children.

-

Subjects: Five healthy adult volunteers, three adults with lead poisoning, and three children with lead poisoning.[7]

-

Dosing Regimen: All subjects received DMSA orally. The specific dose was not detailed in the abstract.[7]

-

Sample Collection: Blood samples were collected at various time points to determine pharmacokinetic parameters.[7]

-

Data Analysis: Key parameters such as maximum blood concentration (Cmax), time to Cmax (Tmax), elimination half-life, and renal clearance were calculated and compared across the three groups.[7] The study noted that renal clearance of DMSA and its metabolites may be impaired in individuals with lead poisoning.[7]

Protocol: Chelation Efficacy Assessment (IT Medical Team)

-

Objective: To compare the efficacy of oral DMSA and intravenous EDTA in chelating and promoting the urinary excretion of toxic metals.

-

Subjects: Data were compared for 160 subjects who received oral DMSA and 250 subjects who received intravenous EDTA.

-

Dosing Regimen: A single oral dose of 500 mg DMSA was administered.

-

Sample Collection: Urine was collected for a six-hour period following the administration of the chelating agent.

-

Analytical Method: The concentrations of various toxic metals (lead, mercury, aluminum, arsenic) in the urine samples were measured to determine the extent of excretion post-chelation. The specific analytical instrumentation (e.g., ICP-MS) was not specified in the provided text.

Visualizations: Pathways and Workflows

The following diagrams, rendered using the DOT language, illustrate key processes related to DMSA's pharmacokinetics and its study.

Caption: Oral DMSA Pharmacokinetic Pathway.

Caption: Mechanism of DMSA Chelation.

Caption: Typical Experimental Workflow for a DMSA PK Study.

References

- 1. What is the mechanism of Succimer? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Dimercaptosuccinic acid (DMSA), a non-toxic, water-soluble treatment for heavy metal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimercaptosuccinic acid (succimer; DMSA) in inorganic lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of meso-2,3-dimercaptosuccinic acid in patients with lead poisoning and in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary excretion of meso-2,3-dimercaptosuccinic acid in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 2,3-Dimercaptosuccinic Acid in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimercaptosuccinic acid (DMSA), also known as succimer, is a chelating agent primarily used in the treatment of heavy metal poisoning, particularly lead and mercury intoxication. Its efficacy is attributed to the presence of two thiol groups that bind to heavy metal ions, forming a stable complex that is subsequently excreted from the body. This guide provides a comprehensive overview of the toxicological profile of DMSA as determined in various animal models, presenting key data from acute, sub-chronic, chronic, reproductive, and genetic toxicity studies.

Acute Toxicity

The acute toxicity of DMSA has been evaluated in several animal species, primarily to determine the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the tested population. These studies indicate a low order of acute toxicity for DMSA.

Quantitative Data: Acute Toxicity

| Species | Route of Administration | LD50 (g/kg) | Reference |

| Rat | Oral | > 3 | [1] |

| Mouse | Oral | > 3 | [1] |

Experimental Protocols: Acute Toxicity (LD50) Study

A typical acute oral toxicity study to determine the LD50 in rodents is conducted as follows:

-

Test Animals: Healthy, young adult rats or mice of a single strain are used. Animals are fasted prior to dosing.

-

Dose Administration: A single dose of DMSA, dissolved or suspended in a suitable vehicle (e.g., water), is administered by oral gavage.

-

Dose Levels: A range of dose levels is used to establish a dose-response relationship for mortality.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.

-

Parameters Monitored: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded at the beginning and end of the study.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Experimental Workflow for Acute Oral Toxicity (LD50) Study

Caption: A generalized workflow for an acute oral toxicity (LD50) study in rodents.

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies are designed to evaluate the potential adverse effects of repeated exposure to a substance over a prolonged period.

Quantitative Data: Sub-chronic and Chronic Toxicity

| Species | Duration | Route | Dose Levels | Key Findings | Reference |

| Mice, Rats, Dogs | 6 months | Not specified | Not specified | No gross, histopathological, or biochemical evidence of toxicity. | [1] |

Experimental Protocols: 90-Day Sub-chronic Oral Toxicity Study

The following protocol is a general guideline for a 90-day sub-chronic oral toxicity study in rodents:

-

Test Animals: Young, healthy rats or mice are randomly assigned to control and treatment groups (typically 10-20 animals per sex per group).

-

Dose Administration: DMSA is administered daily, mixed in the diet, dissolved in drinking water, or by gavage, for 90 consecutive days.

-

Dose Levels: At least three dose levels (low, mid, and high) and a concurrent control group are used.

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Ophthalmology: Examined before the start and at the end of the study.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of various parameters (e.g., red and white blood cell counts, liver enzymes, kidney function markers).

-

Urinalysis: Conducted at termination.

-

-

Pathology:

-

Gross Necropsy: A complete gross examination of all animals is performed.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive microscopic examination of tissues from control and high-dose groups is conducted. Target organs identified are also examined in the lower dose groups.

-

Developmental and Reproductive Toxicology (DART)

DART studies are conducted to assess the potential adverse effects of a substance on reproduction and development.

Key Findings from DART Studies in Mice

-

Maternal Toxicity: At a high subcutaneous dose of 1640 mg/kg/day, a significant reduction in maternal weight gain was observed.[2]

-

Embryo-fetal Toxicity:

-

Teratogenicity: DMSA was found to be teratogenic in mice when administered subcutaneously at doses of 820 and 1640 mg/kg/day.[2]

-

Postnatal Development: In a study where DMSA was administered orally from day 14 of pregnancy until postnatal day 21, a significant decrease in pup body weight was observed at 800 mg/kg/day. The "no observable effect level" (NOEL) for developmental hazards to the pup was determined to be greater than 400 mg/kg/day.

Experimental Protocols: Developmental Toxicity Study (Segment II)

This type of study evaluates the effects of a substance on the developing fetus during the period of organogenesis.

-

Test Animals: Pregnant female animals (commonly rats or rabbits) are used.

-

Dose Administration: DMSA is administered daily during the period of major organogenesis (e.g., gestation days 6-15 in mice).

-

Dose Levels: At least three dose levels and a control group are used.

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored throughout the study.

-

Fetal Evaluation: Near the end of gestation, fetuses are delivered by cesarean section and examined for:

-

External abnormalities: Gross malformations.

-

Visceral abnormalities: Soft tissue malformations.

-

Skeletal abnormalities: Ossification variations and malformations.

-

-

Other Parameters: The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.

Experimental Workflow for a Segment II Developmental Toxicity Study

Caption: A simplified workflow for a Segment II developmental toxicity study.

Genetic Toxicology

Genetic toxicology studies are performed to assess the potential of a substance to cause damage to genetic material. Standard batteries of tests are typically employed, including a test for gene mutation in bacteria (Ames test) and an in vivo test for chromosomal damage (micronucleus assay).

Specific studies on the genotoxicity and carcinogenicity of this compound were not available in the public domain at the time of this review.

Experimental Protocols: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to evaluate a substance's potential to cause gene mutations.

-

Test System: Histidine-requiring mutant strains of Salmonella typhimurium.

-

Principle: The test measures the ability of a chemical to induce reverse mutations (reversions) in these bacterial strains, allowing them to grow on a histidine-deficient medium.

-

Methodology:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

After incubation, the number of revertant colonies is counted.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Experimental Protocols: In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.

-

Test Animals: Typically mice or rats.

-

Dose Administration: Animals are treated with the test substance, usually on two or more occasions.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.

-

Analysis: Polychromatic erythrocytes (immature red blood cells) are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance is genotoxic.

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of DMSA at high doses, particularly developmental toxicity, may be related to its chelating properties and its impact on essential mineral homeostasis and oxidative stress.

Interference with Copper Metabolism

Studies in mice have shown that DMSA administration can lead to a dose-dependent decrease in fetal liver copper concentrations. This suggests that the developmental toxicity of DMSA may be mediated, at least in part, by a disruption of maternal and fetal copper metabolism. Copper is an essential cofactor for many enzymes involved in development.

Oxidative Stress

Some research indicates that DMSA-coated nanoparticles can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[3] This can result in the reprogramming of cellular metabolism, including the shutdown of oxidative phosphorylation and the induction of cell cycle arrest.[3] While this has been observed with DMSA in a nanoparticle formulation, it points to a potential mechanism of cellular stress that could be relevant at high concentrations of the free drug.

Potential Signaling Pathway of DMSA-Induced Oxidative Stress

Caption: A simplified diagram illustrating a potential pathway of DMSA-induced oxidative stress.

Conclusion

In animal models, this compound demonstrates a low level of acute toxicity. Sub-chronic and chronic studies at therapeutic dose levels have not revealed significant toxicity. However, at high doses, particularly when administered parenterally during gestation, DMSA has been shown to cause maternal and developmental toxicity, including teratogenic effects in mice. The mechanism of this developmental toxicity may be linked to the chelation of essential minerals like copper. Further research is needed to fully elucidate the genotoxic and carcinogenic potential of DMSA and to further detail the molecular signaling pathways involved in its toxicity at high doses. The available data support the use of DMSA as a relatively safe and effective chelating agent when used at appropriate therapeutic doses.

References

- 1. The pharmacology of this compound and its potential use in arsenic poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. meso-2,3-Dimercaptosuccinic acid: chemical, pharmacological and toxicological properties of an orally effective metal chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DMSA-coated IONPs trigger oxidative stress, mitochondrial metabolic reprograming and changes in mitochondrial disposition, hindering cell cycle progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotransformation and Metabolic Pathways of Meso-2,3-dimercaptosuccinic Acid (DMSA) in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-2,3-dimercaptosuccinic acid (DMSA), known as succimer, is a dithiol chelating agent utilized in the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic. Its efficacy is intrinsically linked to its biotransformation and metabolic pathways within the human body. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion of DMSA, with a focus on its metabolic conversion to active chelating species. Quantitative pharmacokinetic data are summarized, and key experimental methodologies are detailed to facilitate further research and development.

Introduction

DMSA is a water-soluble compound that forms stable complexes with heavy metals, facilitating their renal excretion.[1][2] Following oral administration, DMSA undergoes a complex series of metabolic transformations that are crucial for its therapeutic activity. Understanding these pathways is essential for optimizing dosing regimens, predicting potential drug interactions, and developing new therapeutic applications.

Pharmacokinetics of DMSA

Absorption and Distribution

Following oral administration, approximately 20% of a DMSA dose is absorbed from the gastrointestinal tract.[3] Once in the bloodstream, DMSA is extensively bound to plasma proteins, with about 95% associated with albumin.[3][4] This binding is thought to occur via the formation of a disulfide bond between one of the sulfhydryl groups of DMSA and a cysteine residue on albumin.[3][5] Consequently, very little to no unaltered, free DMSA is found circulating in the plasma.[4][6] The distribution of DMSA is largely restricted to the extracellular fluid.[6] There is also evidence to suggest that DMSA undergoes enterohepatic circulation, a process that appears to be dependent on gut microflora for the re-entry of its metabolites.[7]

Metabolism

The biotransformation of DMSA is central to its mechanism of action. The primary site for DMSA metabolism is believed to be the kidney.[5][6] The metabolic process is characterized by a thiol-disulfide interchange with L-cysteine.[8]

The major metabolites of DMSA are mixed disulfides formed with L-cysteine.[4][8] These include:

-

DMSA-cysteine (1:2) mixed disulfide: This is the predominant metabolite found in human urine, consisting of one molecule of DMSA linked to two molecules of L-cysteine.[8][9][10]

-

DMSA-cysteine (1:1) mixed disulfide: A less abundant metabolite where one molecule of DMSA is bound to one molecule of L-cysteine.[8]

-

Cyclic disulfides of DMSA: These are formed in smaller quantities.[8]

It is hypothesized that the DMSA-cysteine mixed disulfides are the active chelating moieties in humans, with the chelation of heavy metals occurring primarily within the kidneys.[5]

Excretion

Between 10% and 25% of an orally administered dose of DMSA is excreted in the urine, with the majority being eliminated within 24 hours.[5] Over 90% of the excreted drug is in the form of its DMSA-cysteine disulfide conjugates.[5][8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of DMSA in humans, compiled from various studies.

Table 1: Pharmacokinetic Parameters of DMSA in Healthy Adults

| Parameter | Value | Reference |

| Oral Bioavailability | ~20% | [3] |

| Plasma Protein Binding | ~95% (mainly albumin) | [3][4] |

| Time to Peak Plasma Concentration (tmax) | 3.0 ± 0.45 hours | [11] |

| Peak Plasma Concentration (Cmax) | 26.2 ± 4.7 µM | [11] |

| Elimination Half-life (t1/2) | 3.2 ± 0.56 hours (blood) | [11] |

| 2.0 ± 0.2 hours (total DMSA) | [12] | |

| Renal Clearance (total DMSA) | 77.0 ± 13.2 ml/min/m² | [12] |

| Renal Clearance (DMSA metabolites) | 64.6 ± 10.1 ml/min/m² | [12] |

Table 2: Composition of DMSA and its Metabolites in Human Urine

| Time Post-Administration | Metabolite Composition | Reference |

| 2-4 hours | ~90% as mixed disulfides with L-cysteine, ~10% as cyclic DMSA disulfides | [8] |

| 4-6 hours | 97% as 2:1 DMSA-cysteine mixed disulfide, 3% as 1:1 DMSA-cysteine mixed disulfide | [8] |

| 14 hours | 87% of total DMSA excreted as altered forms (primarily mixed disulfides) | [8] |

Metabolic and Signaling Pathways

DMSA Metabolic Pathway in Humans

The following diagram illustrates the primary metabolic pathway of DMSA in humans, from oral administration to urinary excretion of its metabolites.

References

- 1. DMSA Heavy Metal Detox | Restore Your Health [restoreyour.health]

- 2. Succimer - Wikipedia [en.wikipedia.org]

- 3. wellnesspharmacy.com [wellnesspharmacy.com]

- 4. Determination and metabolism of dithiol chelating agents: X. In humans, meso-2,3-dimercaptosuccinic acid is bound to plasma proteins via mixed disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimercaptosuccinic acid (succimer; DMSA) in inorganic lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Metabolism of meso-2,3-dimercaptosuccinic acid in lead-poisoned children and normal adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination and metabolism of dithiol chelating agents. VI. Isolation and identification of the mixed disulfides of meso-2,3-dimercaptosuccinic acid with L-cysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination and metabolism of dithiol chelating agents. XV. The meso-2,3-dimercaptosuccinic acid-cysteine (1:2) mixed disulfide, a major urinary metabolite of DMSA in the human, increases the urinary excretion of lead in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human studies with the chelating agents, DMPS and DMSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of meso-2,3-dimercaptosuccinic acid in patients with lead poisoning and in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Identifiers of Meso-2,3-dimercaptosuccinic Acid (meso-DMSA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical identifiers, and physicochemical properties of meso-2,3-dimercaptosuccinic acid (meso-DMSA), a heavy metal chelating agent. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology studies.

Chemical Structure and Stereochemistry

Meso-2,3-dimercaptosuccinic acid, also known as succimer, is an organosulfur compound. Its structure consists of a four-carbon succinic acid backbone with two sulfhydryl (-SH) groups attached to the second and third carbon atoms.[1] The "meso" designation indicates that it is an achiral diastereomer of 2,3-dimercaptosuccinic acid, possessing a plane of symmetry. This stereochemical configuration is crucial for its biological activity and distinguishes it from its chiral racemic counterpart.

Chemical Identifiers

A comprehensive list of chemical identifiers for meso-DMSA is provided in the table below, facilitating its unambiguous identification in literature, databases, and regulatory documents.

| Identifier Type | Identifier |

| IUPAC Name | (2R,3S)-2,3-bis(sulfanyl)butanedioic acid |

| CAS Number | 304-55-2 |

| Synonyms | Succimer, DMSA, Chemet, Dim-sa |

| Molecular Formula | C4H6O4S2 |

| Molecular Weight | 182.22 g/mol |

| InChI | InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2+ |

| InChIKey | ACTRVOBWPAIOHC-XIXRPRMCSA-N |

| SMILES | C(C(C(=O)O)S)(C(=O)O)S |

| PubChem CID | 2724354 |

| EC Number | 206-155-2 |

| Beilstein Registry Number | 1725150 |

Physicochemical Properties

The key physicochemical properties of meso-DMSA are summarized in the following table. These properties are essential for its handling, formulation, and understanding its pharmacokinetic profile.

| Property | Value |

| Appearance | White crystalline powder |

| Melting Point | 196-198 °C (decomposes) |

| Solubility | Slightly soluble in water. Soluble in aqueous solutions at pH > 5.5. Soluble in organic solvents like DMSO and dimethylformamide (approx. 10 mg/mL).[2] |

| pKa Values | The carboxylic acid and sulfhydryl groups have distinct pKa values that influence its chelation efficacy at different physiological pHs. |

Experimental Protocols Overview

Synthesis

A common synthetic route to meso-DMSA involves the reaction of maleic anhydride (B1165640) with a sulfur-containing reagent.[3] One patented method describes the reaction of maleic anhydride with thiourea (B124793) to form an intermediate, which is then hydrolyzed under alkaline conditions to yield this compound.[3] Another approach involves the reaction of acetylenedicarboxylic acid with sodium thiosulfate, followed by acid hydrolysis.[2]

Purification

Purification of crude meso-DMSA is typically achieved through recrystallization.[4] The choice of solvent is critical, with the ideal solvent being one in which meso-DMSA is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] The general procedure involves dissolving the impure solid in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then collected by filtration.[5][6] A patented method for producing a low-odor product involves washing the crystalline meso-DMSA with an aqueous medium and drying at a temperature below 40°C.

Analytical Methods

Several analytical techniques are employed for the characterization and quantification of meso-DMSA.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of meso-DMSA.[7] A validated method would typically involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[8][9] Detection is often achieved using a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of meso-DMSA, confirming the connectivity of atoms and the meso stereochemistry.[10][11][12][13] A typical protocol would involve dissolving the sample in a deuterated solvent and acquiring spectra on a high-field NMR spectrometer.[11][12][13]

-

Titration: Quantitative analysis of meso-DMSA can be performed using acid-base or redox titration methods to determine its purity.[14]

-

Capillary Electrophoresis (CE): A CE method has been developed for the analysis of meso-DMSA in human urine.[15] This method involves direct injection of the urine sample and detection in a borate (B1201080) buffer.[15]

Mechanism of Action: Heavy Metal Chelation

Meso-DMSA functions as a chelating agent, a molecule that can form multiple bonds to a single metal ion. Its therapeutic effect in heavy metal poisoning stems from its ability to bind to toxic heavy metals in the body, forming a stable, water-soluble complex that can be excreted by the kidneys.[16] The key to this function lies in the two sulfhydryl (-SH) groups, which have a high affinity for heavy metals like lead, mercury, and arsenic.

The chelation process can be visualized as a logical workflow:

Caption: Logical workflow of meso-DMSA's heavy metal chelation mechanism.

This diagram illustrates the process from the administration of meso-DMSA to the excretion of the heavy metal complex. The sulfhydryl groups on the meso-DMSA molecule form strong coordinate bonds with the heavy metal ion, effectively sequestering it from biological targets and facilitating its removal from the body.

References

- 1. researchgate.net [researchgate.net]

- 2. CA1216306A - Process for the preparation of 2,3-dimercaptosuccinic acid - Google Patents [patents.google.com]

- 3. CN102030692A - Method for synthesizing 2-mercaptosuccinic acid - Google Patents [patents.google.com]

- 4. Synthesis and Application of Succimer_Chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. LabXchange [labxchange.org]

- 7. Quantification and biodegradability assessment of meso-2,3-dimercaptosuccinic acid adsorbed on iron oxide nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00236G [pubs.rsc.org]

- 8. validated hplc methods: Topics by Science.gov [science.gov]

- 9. Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography [mdpi.com]

- 10. Synthesis, structure, and properties of rac-2,3-dimercaptosuccinic acid, a potentially useful chelating agent for toxic metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Analysis of meso-2,3-dimercaptosuccinic acid in human urine by capillary electrophoresis using direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

interaction and binding affinity of DMSA with lead and mercury

An In-depth Technical Guide on the Interaction and Binding Affinity of Meso-2,3-dimercaptosuccinic Acid (DMSA) with Lead and Mercury

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-2,3-dimercaptosuccinic acid (DMSA), known as succimer, is a chelating agent utilized in the treatment of heavy metal poisoning, particularly from lead and mercury. This technical guide provides a comprehensive overview of the interaction and binding affinity of DMSA with these two toxic metals. It delves into the structural chemistry of the resulting complexes, presents quantitative binding affinity data, details the experimental protocols used to obtain this data, and outlines the relevant biological pathways of chelation and excretion. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction

Meso-2,3-dimercaptosuccinic acid is a water-soluble compound containing two sulfhydryl (-SH) groups, which are pivotal to its chelating properties.[1] These groups exhibit a high affinity for heavy metals, forming stable complexes that can be excreted from the body.[1] This guide will focus on the interaction of DMSA with lead (Pb²⁺) and mercury (Hg²⁺), two of the most common and hazardous heavy metals.

Interaction and Binding with Lead (Pb²⁺)

DMSA forms strong and stable complexes with lead ions. The primary binding sites for lead are the two sulfhydryl groups of DMSA.[2] Potentiometric studies have been instrumental in quantifying the binding affinity.

Quantitative Binding Affinity Data for Lead

The stability of the DMSA-lead complex is a critical factor in its efficacy as a chelating agent. The following table summarizes the available quantitative data on the binding affinity of DMSA with lead.

| Complex | Stereoisomer | Method | Stability Constant (log K) | Conditions | Reference |

| Pb(DMSA) | meso-DMSA | Potentiometric Titration & Spectrophotometry | 17.4 | 25°C, 0.1 M ionic strength | [3] |

| PbL and HPbL | meso-DMSA and rac-DMSA | Potentiometric Titration with EDTA | rac-DMSA forms more stable complexes than meso-DMSA | pH 7.4 | [2] |

Experimental Protocol: Potentiometric Titration for Lead-DMSA Stability Constants

The determination of stability constants for the DMSA-lead complex is often performed using potentiometric titration, frequently in the presence of a competing ligand like EDTA to improve accuracy.[2]

Objective: To determine the formation constants of lead chelates with DMSA stereoisomers.

Materials:

-

meso-DMSA and rac-DMSA

-

Lead nitrate (B79036) (Pb(NO₃)₂)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Standardized sodium hydroxide (B78521) (NaOH) solution

-

Potassium nitrate (KNO₃) for maintaining ionic strength

-

pH meter with a combination glass electrode

-

Titration vessel

-

Magnetic stirrer

Procedure:

-

Solution Preparation: Prepare aqueous solutions of DMSA, lead nitrate, and EDTA of known concentrations. Prepare a standardized solution of NaOH.

-

Titration Setup: In a thermostated titration vessel, place a solution containing a known amount of DMSA, lead nitrate, and EDTA. Maintain a constant ionic strength using KNO₃.

-

Titration: Titrate the solution with the standardized NaOH solution.

-

Data Acquisition: Record the pH of the solution after each addition of NaOH.

-

Data Analysis: The formation constants are calculated from the titration curves by solving a series of mass-balance equations for all species in the solution (free metal, free ligand, complexed species). This is typically done using specialized computer programs that fit the experimental data to a chemical model.

Interaction and Binding with Mercury (Hg²⁺)

The interaction between DMSA and mercury is more complex than with lead. While DMSA is an effective chelator for mercury, recent studies using advanced analytical techniques suggest a departure from the traditional 1:1 chelate model.

Structural Insights and Binding Controversy

Initial assumptions suggested a simple chelation where both sulfhydryl groups of a single DMSA molecule bind to one mercury ion. However, research utilizing X-ray Absorption Spectroscopy (XAS) and Density Functional Theory (DFT) calculations has indicated that DMSA does not form a true chelate complex with mercuric ions.[4] Instead, the formation of binuclear ring-like structures, such as Hg₂(DMSA)₂, is proposed.[5] This is a critical consideration for the development of more efficient mercury chelators. In these structures, each mercury atom is coordinated to a sulfur atom from two different DMSA molecules.

Quantitative Binding Affinity Data for Mercury

Despite the structural complexities, formation constants for mercury-DMSA complexes have been determined, providing a measure of the overall strength of the interaction.

| Complex | Stereoisomer | Method | Finding | pH | Reference |

| HgL and HHgL₂ | meso-DMSA and rac-DMSA | Potentiometric Titration with EDTA | rac-DMSA binds to a greater extent at high concentrations | 7.4 | [6] |

Experimental Protocol: X-ray Absorption Spectroscopy (XAS) for Mercury-DMSA Complex

XAS is a powerful technique for probing the local atomic structure of metals in complexes, providing insights into coordination numbers and bond distances.

Objective: To investigate the coordination chemistry of mercuric ions with DMSA.

Facility: Stanford Synchrotron Radiation Laboratory (SSRL).[4]

Sample Preparation:

-

Prepare a 5 mM final concentration of mercury from Hg(NO₃)₂ in a 50mM HEPES buffer at pH 7.0.[4]

-

To prevent ice crystal formation during measurement, add 30% v/v glycerol (B35011) as a glassing agent.[4]

-

Dissolve the Hg(NO₃)₂ in dilute nitric acid before adding the buffer to prevent precipitation.[4]

-

Add buffered solutions of DMSA to the mercury solution to achieve the desired DMSA:Hg ratio and incubate for 1 minute.[4]

Data Acquisition:

-

Measurements are carried out on a beamline operating with a wiggler field and using a Si(220) double crystal monochromator.[4]

-

Harmonic rejection is achieved by detuning one monochromator crystal.[4]

-

The incident X-ray intensity is monitored using a nitrogen-filled ionization chamber.[4]

-

X-ray absorption is measured as the X-ray Lα fluorescence excitation spectrum using an array of germanium detectors.[4]

Data Analysis:

-

The energy is calibrated using a reference metal foil.

-

The extended X-ray absorption fine structure (EXAFS) oscillations are analyzed by curve-fitting using specialized software to determine the coordination environment of the mercury atoms (e.g., number of sulfur neighbors and Hg-S bond distances).[4]

Biological Pathways and In Vivo Chelation

The ultimate goal of chelation therapy is the removal of toxic metals from the body. This involves the mobilization of metals from tissues, formation of a stable complex in the bloodstream, and subsequent excretion.

Pharmacokinetics and Excretion

After oral administration, DMSA is absorbed from the gastrointestinal tract.[7] It is then biotransformed in the body, with a significant portion being converted to mixed disulfides.[8] The DMSA-metal complexes are primarily excreted in the urine.[1]

Experimental Protocols: Animal and Clinical Studies

-

Animal Studies (Lead):

-

Species: Puppies.[9]

-

Induction of Toxicity: Oral administration of lead acetate (B1210297) (15mg/kg) daily for sixty days.[9]

-

Chelation Therapy: Oral administration of DMSA (10 mg/kg) twice daily for one week.[9]

-

Analysis: Collection of whole blood, bone, liver, and brain tissue for the estimation of lead concentrations.[9]

-

-

Animal Studies (Mercury):

-

Species: Rats.[10]

-

Induction of Toxicity: Exposure to mercury vapor (244 μg/m³) by inhalation for 14 days.[10]

-

Chelation Therapy: Intraperitoneal injections of DMSA.

-

Analysis: Measurement of mercury content in various organs, with a key focus on the kidney as the primary site of accumulation and removal.[10]

-

-

Clinical Protocol (Provocation Test):

-

Objective: To assess the body burden of heavy metals.

-

Procedure:

-

Analysis: The concentration of heavy metals in the pre- and post-provocation urine samples is determined to assess the extent of metal excretion mobilized by DMSA.

-

Visualizations

DMSA Chelation of Lead

Caption: Simplified pathway of DMSA chelation and excretion of lead.

Proposed DMSA Interaction with Mercury

Caption: Proposed binuclear ring complex of DMSA with mercury.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining DMSA-lead stability constants via potentiometric titration.

Conclusion

The interaction of DMSA with lead and mercury is a subject of ongoing research. While its efficacy in chelating lead is well-supported by quantitative binding data, the mechanism of mercury chelation is more intricate than previously understood, with evidence pointing towards the formation of complex binuclear structures rather than simple chelates. The experimental protocols outlined in this guide provide a framework for the continued investigation of these interactions. A deeper understanding of the binding affinities and structural chemistry is paramount for the development of novel and more effective chelation therapies for heavy metal poisoning.

References

- 1. lisanagy.com [lisanagy.com]

- 2. Stereoisomeric selectivity of 2,3-dimercaptosuccinic acids in chelation therapy for lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability Constants for Dimercaptosuccinic Acid with Bismuth(III), Zinc(II), and Lead(II) | CoLab [colab.ws]

- 4. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of rac- and meso-2,3-dimercaptosuccinic acids for chelation of mercury and cadmium using chemical speciation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wellnesspharmacy.com [wellnesspharmacy.com]

- 8. altmedrev.com [altmedrev.com]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Chelation in the Treatment of Arsenic and Mercury Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. integrative.ca [integrative.ca]

The Pivotal Role of Sulfhydryl Groups in DMSA Chelation Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction